![molecular formula C11H15N3O4 B2415468 N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide CAS No. 1351644-38-6](/img/structure/B2415468.png)
N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide
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Overview
Description
“N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C6H8N2O3 . It is a versatile compound used in various scientific research. Its unique structure enables exploration of its potential applications in drug discovery and synthesis.
Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide” is characterized by a five-membered heterocyclic moiety commonly found in many commercially available drugs . The supramolecular architectures of amide-containing compounds like this are highly dependent on the side-chain substituents .
Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide” is a liquid at room temperature . It has a molecular weight of 156.14 . The compound should be stored in a dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Characterization
Research involving similar compounds focuses on the synthesis and characterization of novel chemical entities. For example, the study by Saito et al. (1994) discusses the synthesis of novel purines, demonstrating methodologies that could potentially be applicable to the synthesis of N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide or related compounds (Saito, Asahi, Nakajima, & Fujii, 1994). These synthetic pathways often involve complex reactions that provide insights into the chemical behavior of similar isoxazole and azetidine derivatives.
Cytotoxicity and Biological Activity
Hassan, Hafez, and Osman (2014) explored the synthesis, characterization, and in vitro cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the potential biological activity of compounds with similar structures (Hassan, Hafez, & Osman, 2014). This could imply that N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide might also exhibit interesting biological activities worth investigating, particularly in the context of medicinal chemistry and drug design.
Safety and Hazards
Future Directions
The potential impact of isoxazole substituents on polymorph formation has not been thoroughly explored . Hence, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This suggests a promising direction for future research.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
properties
IUPAC Name |
N-methoxy-N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7-4-9(12-18-7)11(16)14-5-8(6-14)10(15)13(2)17-3/h4,8H,5-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMGSQADWMQGMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N(C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide |
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